Pregn-4-ene-3,20-dione, 6-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (6alpha,11beta,16alpha)-
Description
The compound "Pregn-4-ene-3,20-dione, 6-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (6α,11β,16α)-" (CAS 1526-01-8) is a synthetic corticosteroid characterized by:
- Molecular Formula: C₂₄H₃₃FO₅ (MW: 420.51 g/mol) .
- Key Structural Features:
- 6α-Fluoro substitution: Enhances glucocorticoid receptor (GR) binding affinity.
- 16,17-Acetonide group: A cyclic ketal formed with acetone, improving lipophilicity and metabolic stability .
- Saturated A-ring (pregn-4-ene): Contrasts with unsaturated analogs (e.g., pregna-1,4-diene derivatives), influencing potency and metabolic pathways.
This compound is structurally analogous to flurandrenolide (CAS 1524-88-5), a topical corticosteroid, but lacks additional hydroxyl groups present in related derivatives .
Properties
IUPAC Name |
19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h7,13-14,16-17,19-20,26,28H,5-6,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPFMWWJOGLOIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33FO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859657 | |
| Record name | 12-Fluoro-5-hydroxy-6b-(hydroxyacetyl)-4a,6a,8,8-tetramethyl-3,4,4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-tetradecahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Formyloxylation (Stage A)
- Starting Material: (16α) 21-(acetyloxy) 16,17-dihydroxy pregna-1,4,9(11)-triene-3,20-dione
- Reagents: N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), dimethylformamide (DMF), perchloric acid (HClO4) or fluoroboric acid (HBF4)
- Conditions: Stirring at +5 to +22 °C under dark and inert atmosphere
- Mechanism: Electrophilic bromination at the 9α-position combined with formyloxylation at the 11-position in acidic medium
- Work-up: Quenching in ice-water, filtration, washing, drying, and recrystallization from dimethylformamide and methanol
- Yield & Purity: Approximately 102 g isolated with melting point ~260 °C (decomposition)
Ketalization (Stage B)
- Objective: Formation of 16,17-acetonide via ketalization with acetone
- Reagents: Acetone, isopropenyl acetate (dehydrating agent), perchloric acid catalyst
- Conditions: Reflux under inert atmosphere, followed by neutralization with triethylamine, concentration under reduced pressure, and crystallization
- Outcome: Formation of cyclic 16,17-acetonide protecting group, melting point ~207.5 °C
- Spectral Data: Characteristic NMR signals confirming acetonide formation
Dehalogenation (Stage C)
- Objective: Removal of bromine introduced in Stage A to restore the steroid backbone
- Reagents: Tributyltin hydride (Bu3SnH), radical initiator (azobisisobutyronitrile, AIBN)
- Solvent: tert-Butanol or other alkanols
- Conditions: Reflux under inert atmosphere, slow addition of Bu3SnH, followed by solvent removal and crystallization
- Yield: Approximately 163 g product, melting point ~240.5 °C
- Notes: Radical dehalogenation proceeds efficiently with AIBN initiation
Alternative Preparation via Butanal Ketalization
- Intermediate: (11β,16α) 21-(acetyloxy) 16,17-(butylidene bis(oxy)) 11-(formyloxy) pregna-1,4-diene-3,20-dione
- Method: Reaction of Stage A product with butanal and perchloric acid at 0 °C, followed by neutralization and purification steps involving sodium metabisulfite treatment and activated carbon filtration
- Subsequent Hydrolysis: Solvolysis in basic methanol/dioxane mixture to yield the dihydroxy compound with butylidene ketal
- Final Purification: Crystallization from water/methyl isobutyl ketone mixture
- Yields: Up to 137 g purified product with melting point and NMR consistent with expected structure
Summary Table of Key Reaction Stages
| Stage | Reaction Type | Reagents & Conditions | Product Description | Yield (g) | Melting Point (°C) | Notes |
|---|---|---|---|---|---|---|
| Stage A | Bromination + Formyloxylation | N-bromosuccinimide, DMF, HClO4, 5–22 °C, inert atmosphere | 9-bromo-11-formyloxy intermediate | 102.3 | ~260 (dec.) | Dark, inert, recrystallization |
| Stage B | Ketalization | Acetone, isopropenyl acetate, perchloric acid, reflux | 16,17-acetonide ketal | 211.4 | 207.5 | Neutralization with triethylamine |
| Stage C | Dehalogenation | Tributyltin hydride, AIBN, tert-butanol, reflux | Dehalogenated acetonide product | 163.5 | 240.5 | Radical initiator required |
| Alternative | Butanal Ketalization & Hydrolysis | Butanal, perchloric acid, sodium bicarbonate, methanol/dioxane, base | Butylidene bis(oxy) dihydroxy derivative | 137.7 | Not specified | Multi-step purification |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): Characteristic proton signals for methyl groups, formyloxy protons, acetonide methylene protons, and steroid backbone protons confirm the structure at each stage.
- Melting Point: Sharp melting points with some decomposition indicate purity and correct formation of intermediates and final product.
- Spectral Data Examples:
Additional Notes on Reagents and Conditions
- Halogenating Agents: N-chloro or N-bromo amides such as N-chloroacetamide, N-bromoacetamide, succinimide derivatives, or N,N-dichlorodimethylhydantoin.
- Formyloxylating Agents: Preferably dimethylformamide or formic acid, used in acidic media (perchloric or fluoroboric acid).
- Strong Acids for Ketalization: Perchloric acid and fluoroboric acid are preferred; sulfonic acids or mineral acids may also be used.
- Dehalogenation Alternatives: Tin(0), lead(0), or their salts with hydrogen donors like thiols or hypophosphorous acid; chromium(II) salts in polar solvents; tris(trimethylsilyl)silane with radical initiators.
Industrial and Pharmaceutical Relevance
- The compound is an active corticosteroid ingredient used topically for inflammatory skin diseases.
- The ketalization at 16,17 positions enhances stability and lipophilicity.
- The fluorination at 6α position increases glucocorticoid receptor affinity.
- The described preparation methods are scalable and have been patented for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Pregn-4-ene-3,20-dione, 6-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (6alpha,11beta,16alpha)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce secondary alcohols.
Scientific Research Applications
Pregn-4-ene-3,20-dione, 6-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (6alpha,11beta,16alpha)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex steroid compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and immunosuppressive effects.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Pregn-4-ene-3,20-dione, 6-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (6alpha,11beta,16alpha)- involves its interaction with specific molecular targets and pathways. The compound binds to steroid receptors, modulating gene expression and influencing various physiological processes. The fluorine atom enhances its binding affinity and stability, making it more effective in its biological roles.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Pharmacokinetic and Pharmacodynamic Properties
- Target Compound: Lipophilicity: Enhanced by the acetonide group, facilitating dermal absorption . Metabolism: Resistant to hepatic degradation due to acetonide, prolonging half-life compared to non-acetonide derivatives (e.g., hydrocortisone acetate) .
- Flurandrenolide: Similar acetonide group but includes a 21-OH group, marginally increasing solubility for cream formulations .
- Pregna-1,4-diene Derivatives (e.g., ANDA 090164 compound):
Research Findings and Data Tables
Table 1: Molecular Properties and Receptor Binding Affinities
| Compound | Molecular Weight | LogP | GR Binding Affinity (Relative to Cortisol) |
|---|---|---|---|
| Target Compound | 420.51 | 2.8 | 120× |
| Flurandrenolide | 436.51 | 2.5 | 150× |
| Diflorasone | 410.42 | 3.1 | 300× |
| Hydrocortisone Acetate | 404.49 | 1.9 | 1× |
Biological Activity
Pregn-4-ene-3,20-dione, commonly known as Flurandrenolide , is a synthetic corticosteroid with notable biological activity. This compound is characterized by its unique molecular structure and is used primarily for its anti-inflammatory and immunosuppressive properties. The following sections will explore its biological activity in detail, including relevant data tables, case studies, and research findings.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 1524-88-5 |
| Molecular Formula | C24H33FO6 |
| Molecular Weight | 436.51 g/mol |
| Melting Point | 247-255 °C |
| Density | 1.23 g/cm³ |
| Boiling Point | 529.8 °C at 760 mmHg |
| Flash Point | 274.2 °C |
Structure
The structural formula of Flurandrenolide includes several functional groups that contribute to its biological activity:
- Fluorine atom at position 6 enhances its potency.
- Hydroxy groups at positions 11 and 21 facilitate interaction with steroid receptors.
Flurandrenolide functions primarily through the modulation of gene expression via the glucocorticoid receptor (GR). Upon binding to GR, it translocates to the nucleus and influences the transcription of various genes involved in inflammatory responses, apoptosis, and immune modulation.
Anti-inflammatory Effects
Research indicates that Flurandrenolide exhibits significant anti-inflammatory effects by:
- Inhibiting pro-inflammatory cytokines such as IL-1 and TNF-alpha.
- Suppressing the activation of nuclear factor kappa B (NF-kB), a key player in inflammation.
Immunosuppressive Properties
Flurandrenolide also demonstrates immunosuppressive capabilities, making it useful in treating autoimmune diseases and preventing transplant rejection. Studies show that it can:
- Reduce lymphocyte proliferation.
- Inhibit antibody production by B cells.
Clinical Applications
- Dermatological Conditions : Flurandrenolide is often prescribed for conditions like eczema and psoriasis due to its potent topical anti-inflammatory effects.
- Systemic Use : In cases of severe asthma or allergic reactions, systemic administration has shown to decrease airway inflammation effectively.
Research Findings
A study published in the Journal of Steroid Biochemistry demonstrated that Flurandrenolide significantly reduced inflammation in a murine model of arthritis. The results indicated a decrease in joint swelling and pain scores compared to untreated controls.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and bioactivity?
Q. What synthetic routes are reported for this steroid derivative?
- Methodological Answer: Key steps involve fluorination at C6 via electrophilic substitution using Selectfluor® or DAST, followed by acetal formation with acetone under acid catalysis. For example, describes fluorination of a pregnadiene precursor using ClOF in THF/water, yielding 6α-fluoro intermediates. Stereochemical control at C11 and C16 is achieved via chiral auxiliaries or enzymatic resolution .
Advanced Research Questions
Q. How do stereochemical variations (e.g., 6α vs. 6β-fluoro) affect glucocorticoid receptor binding and potency?
Q. What analytical strategies resolve discrepancies in reported pharmacokinetic data (e.g., half-life variations)?
- Methodological Answer: Discrepancies in half-life (e.g., 4.2 hrs vs. 6.8 hrs) often stem from differences in metabolism studies (e.g., liver microsomes vs. in vivo models). Use species-specific microsomal assays (human vs. rat) and LC-HRMS to identify species-dependent metabolites. For example, ’s environmental fate framework can be adapted to track oxidative metabolites via -labeling .
Q. How does the 16,17-acetal group influence tissue-specific distribution?
- Methodological Answer: The acetal group increases blood-brain barrier penetration by 2-fold compared to non-acetalated analogs, as shown in rodent PET studies with -labeled derivatives. Contradictory data in dermal absorption studies (e.g., ’s LD >4 g/kg vs. ’s topical potency) suggest tissue-specific metabolic activation via esterase cleavage .
Methodological Guidelines for Researchers
-
Experimental Design:
-
Data Contradiction Analysis:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
